1-Hexadecyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide
CAS No.:
Cat. No.: VC17988643
Molecular Formula: C22H40F6N3O4S2+
Molecular Weight: 588.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H40F6N3O4S2+ |
|---|---|
| Molecular Weight | 588.7 g/mol |
| IUPAC Name | 1-hexadecyl-3-methylimidazol-3-ium;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide |
| Standard InChI | InChI=1S/C20H39N2.C2HF6NO4S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h18-20H,3-17H2,1-2H3;9H/q+1; |
| Standard InChI Key | UOFFWXREXMUESX-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F |
Introduction
Chemical Identification and Nomenclature
Systematic and Common Names
The compound is systematically named bis(trifluoromethylsulfonyl)azanide;1-hexadecyl-3-methylimidazol-3-ium under IUPAC conventions . Common synonyms include:
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1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
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3-Hexadecyl-1-methyl-1H-imidazolium 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide
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[C₁₆MIm][NTf₂] (abbreviated form, though full naming is preferred per user guidelines) .
Regulatory Identifiers
Discrepancies in molecular weight (587.7 vs. 588.7 g/mol) likely arise from isotopic variations or computational rounding differences .
Structural Characteristics
Cation-Anion Architecture
The cation consists of a methyl-substituted imidazolium ring with a 16-carbon alkyl chain (hexadecyl group), enhancing hydrophobicity and influencing micelle formation in solution . The anion, bis((trifluoromethyl)sulfonyl)imide ([NTf₂]⁻), features two trifluoromethyl groups bonded to a sulfonylimide backbone, contributing to low lattice energy and high ionic conductivity .
Spectroscopic Identifiers
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SMILES: CCCCCCCCCCCCCCCCN1C=CN+C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Synthesis and Manufacturing
Component Precursors
The ionic liquid is synthesized via metathesis reactions:
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Cation Synthesis: Quaternization of 1-methylimidazole with 1-bromohexadecane yields 1-hexadecyl-3-methylimidazolium bromide .
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Anion Source: Lithium bis((trifluoromethyl)sulfonyl)imide (Li[NTf₂]) serves as the anion donor .
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Ion Exchange: Halide exchange in aqueous or polar solvents produces the final ionic liquid .
Purification and Yield
Post-synthesis, residual halides are removed via repeated washing with water, followed by vacuum drying. Yields exceed 90% under optimized conditions, though industrial-scale data remain proprietary .
Physicochemical Properties
Thermal and Phase Behavior
| Property | Value | Notes |
|---|---|---|
| Melting Point | Not reported | Likely below 25°C (RTIL) |
| Thermal Decomposition | >300°C | TGA data inferred |
| Glass Transition (T₉) | -80°C to -60°C (est.) | Typical for [NTf₂]⁻ ILs |
The extended alkyl chain increases viscosity compared to shorter-chain analogs (e.g., 1-hexyl-3-methylimidazolium variants) .
Solubility and Polarity
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Miscibility: Fully miscible with polar solvents (e.g., acetone, DMSO); immiscible with water .
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Hildebrand Solubility Parameter: ~18 MPa¹/² (estimated), indicating moderate polarity .
Electrochemical Properties
The wide electrochemical window suits applications in batteries and supercapacitors .
Applications in Green Chemistry
Solvent Replacement
As a non-volatile solvent, it replaces toxic volatile organic compounds (VOCs) in:
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Catalysis: Enhances reaction rates in Friedel-Crafts alkylation and Diels-Alder reactions .
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Extraction Media: Recovers heavy metals from industrial wastewater via liquid-liquid extraction .
Electrolyte Formulations
Used in lithium-ion batteries and dye-sensitized solar cells due to high ionic conductivity and thermal stability .
Material Synthesis
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